1-Butyldimethylmethoxysilane

Overview

Description

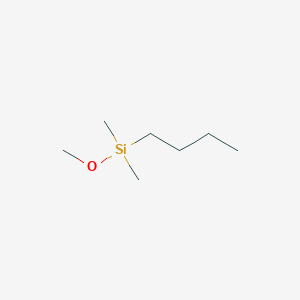

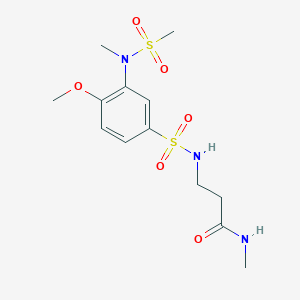

1-Butyldimethylmethoxysilane is an organosilicon compound with the chemical formula C7H18OSi . It is a colorless liquid with a lower vapor pressure and a higher boiling point . The compound has a molecular weight of 146.30300, a density of 0.785 g/cm3, and a boiling point of 132.1ºC at 760 mmHg . It does not have a defined melting point .

Molecular Structure Analysis

The 1-Butyldimethylmethoxysilane molecule contains a total of 26 bond(s). There are 8 non-H bond(s) and 4 rotatable bond(s) . The structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together .

Physical And Chemical Properties Analysis

1-Butyldimethylmethoxysilane has a molecular weight of 146.30300, a density of 0.785 g/cm3, and a boiling point of 132.1ºC at 760 mmHg . It does not have a defined melting point . The compound is a colorless liquid with a lower vapor pressure and a higher boiling point .

Scientific Research Applications

Surface Engineering and Biocompatibility Enhancement

- PDMS surfaces have been chemically functionalized to enhance biocompatibility, demonstrating stabilized mesenchymal stem cell adhesion and multipotency. This greener, bio-inspired approach using polydopamine coating improves long-term cell culture stability on PDMS substrates, significantly benefiting microfluidic devices and mechanobiological studies (Chuah et al., 2015).

Gas Separation and Pervaporation

- PDMS membranes are utilized for the separation of hydrocarbon/methane and hydrocarbon/hydrogen, showing high selectivity and permeability influenced by feed gas composition and temperature. This application is crucial for organic vapor recovery and environmental protection (Pinnau & He, 2004).

- Novel mixed matrix membranes incorporating silicalite-1 and PDMS have been developed for butanol recovery from aqueous solutions, highlighting the importance of membrane-based separations in biofuel production and industrial separations (Hu et al., 2017).

Material Synthesis and Characterization

- Research into the synthesis of α-Butyl-ω-N,N-dihydroxyethylaminopropylpolydimethylsiloxane demonstrates the capability of PDMS derivatives in preparing advanced materials, such as polyurethane–polysiloxane graft polymers, which are pivotal for creating innovative polymeric materials with tailored properties (Yu et al., 2008).

Biosynthesis and Biotechnological Applications

- Engineering Escherichia coli for direct biocatalytic routes to produce 1,4-butanediol from renewable carbohydrate feedstocks showcases the intersection of biotechnology and chemical engineering, emphasizing the role of metabolic engineering in sustainable chemical production (Yim et al., 2011).

Future Directions

While specific future directions for 1-Butyldimethylmethoxysilane are not available, organosilicon compounds are of significant interest in various fields, including materials science, polymer chemistry, and medicinal chemistry. Continued research in these areas could lead to new applications and synthesis methods for these compounds .

properties

IUPAC Name |

butyl-methoxy-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18OSi/c1-5-6-7-9(3,4)8-2/h5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNVRPYPOLKSSCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Si](C)(C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70983351 | |

| Record name | Butyl(methoxy)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70983351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butyldimethylmethoxysilane | |

CAS RN |

64712-50-1 | |

| Record name | Butyl(methoxy)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70983351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyldimethylmethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-phenyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-amine](/img/structure/B2641064.png)

![2-bromo-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2641070.png)